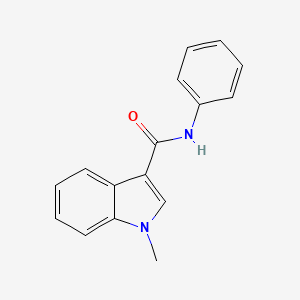

1-Methyl-N-Phenyl-Indole-3-Carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-N-Phenyl-Indole-3-Carboxamide, also known as MPI-0479605, is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of indole-3-carboxamides and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Novel HIV-1 Inhibitors

1-Methyl-N-Phenyl-Indole-3-Carboxamide derivatives have been explored for their potential as novel HIV-1 inhibitors. Research conducted by Alexandre et al. (2011) focused on the synthesis and biological evaluation of aryl-phospho-indole compounds, demonstrating their potency against wild-type HIV-1 and specific viral mutants. This research highlights the potential of these compounds in antiretroviral therapy Alexandre et al., 2011.

Chemical Synthesis and Transformation

The reactivity of 1-Methylindole-3-carboxamides with propargyl alcohols was investigated by Selvaraj et al. (2019), revealing mechanisms for [4 + 3]-annulation and unexpected migration of the carboxamide group. This study provides insight into synthetic pathways for the development of lactams and highlights the versatility of these compounds in organic synthesis Selvaraj, Debnath, & Kumara Swamy, 2019.

Ring-opening Polymerization Catalysts

Indole-3-carboxamide derivatives, specifically N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide, have been identified as efficient catalysts for the ring-opening polymerization of L-lactide, showcasing the potential of these compounds in polymer chemistry. This research by Koeller et al. (2009) not only demonstrated the catalytic efficiency but also provided the first X-ray structure of the complex between a hydrogen-bonding organocatalyst and L-lactide Koeller et al., 2009.

Antituberculosis Agents

Research by Kondreddi et al. (2013) identified indole-2-carboxamides as a new class of antituberculosis agents. Through structure-activity relationship studies, they discovered compounds with improved in vitro activity and favorable pharmacokinetic properties. This work highlights the therapeutic potential of this compound derivatives in treating tuberculosis Kondreddi, Jiricek, Rao, Lakshminarayana, Camacho, Rao, Hervé, Bifani, Ma, Kuhen, Goh, Chatterjee, Dick, Diagana, Manjunatha, & Smith, 2013.

Allosteric Modulation of CB1 Receptor

Indole-2-carboxamides have been explored for their role as allosteric modulators of the cannabinoid receptor 1 (CB1). Research by Piscitelli et al. (2012) synthesized N-phenylethyl-1H-indole-2-carboxamides, revealing the importance of the carboxamide functionality for exerting a stimulatory effect on CB1. This opens new avenues for the development of therapeutics targeting the endocannabinoid system Piscitelli, Ligresti, La Regina, Coluccia, Morera, Allarà, Novellino, Di Marzo, & Silvestri, 2012.

Mechanism of Action

Target of Action

It is known that indole derivatives, to which this compound belongs, bind with high affinity to multiple receptors . This broad-spectrum interaction suggests that 1-Methyl-N-Phenyl-Indole-3-Carboxamide may also interact with a variety of targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to interact with their targets in a manner that triggers various biological responses . The compound’s interaction with its targets could lead to changes at the molecular and cellular levels, influencing the function of the targets and potentially leading to therapeutic effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

1-methyl-N-phenylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18-11-14(13-9-5-6-10-15(13)18)16(19)17-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZFAXRACDZTJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774273.png)

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2774277.png)

![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)

![Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2774282.png)